N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine
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Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound contains an imidazole ring, a phenyl group, and an oxazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: Starting with a suitable precursor, the imidazole ring is synthesized through cyclization reactions.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using reagents like alkyl halides.
Formation of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl and Phenylsulfonyl Groups: These groups are introduced through substitution reactions, often using reagents like phenylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups are often employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, phenylsulfonyl chloride, and other suitable reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazol-5-amine
- N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine
Uniqueness
N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(3-imidazol-1-ylpropyl)-2-phenyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c26-29(27,18-10-5-2-6-11-18)21-20(23-12-7-14-25-15-13-22-16-25)28-19(24-21)17-8-3-1-4-9-17/h1-6,8-11,13,15-16,23H,7,12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJCTTHXHWIAGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)NCCCN3C=CN=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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